chemical structure and physical properties of (Z,Z)-N-Octadec-9-enyldocos-13-enamide
chemical structure and physical properties of (Z,Z)-N-Octadec-9-enyldocos-13-enamide
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and potential applications of (Z,Z)-N-Octadec-9-enyldocos-13-enamide, a long-chain fatty acid amide. This document is intended for researchers, scientists, and professionals in the fields of drug development, material science, and biochemistry who are interested in the unique characteristics of this class of molecules.
Introduction: The Emerging Significance of Long-Chain Fatty Acid Amides
Long-chain fatty acid amides are a diverse and intriguing class of lipids characterized by a general structure of R-CO-NH-R'.[1] The acyl moiety (R-CO-) is derived from fatty acids, while the -NH-R' moiety originates from biogenic amines.[1] While structurally simple, these molecules exhibit a wide range of biological activities and industrial applications.[1][2] A notable example is oleamide, the amide of oleic acid, which has been identified as a sleep-inducing lipid and interacts with various neurotransmitter systems.[3][4] Another important member is erucamide, derived from erucic acid, which is widely used as a slip additive in the polymer industry due to its excellent lubricating properties.[5][6]
(Z,Z)-N-Octadec-9-enyldocos-13-enamide, also known as N-oleylerucamide, is a hybrid of these two significant fatty acid amides, incorporating structural features from both oleic acid and erucic acid.[7] This unique combination suggests that it may possess a novel set of properties, making it a molecule of considerable interest for further investigation.
Chemical Structure and Nomenclature
The systematic name for this compound is (Z,Z)-N-Octadec-9-enyldocos-13-enamide. It is also commonly referred to as N-oleylerucamide.[7] Its structure consists of an oleyl group (from oleic acid) attached to the nitrogen atom of an erucamide molecule (from erucic acid). Both the oleyl and erucyl chains contain a cis (Z) double bond.
Key Structural Features:
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Amide Functional Group: The presence of the amide group (-CONH-) allows for hydrogen bonding, influencing its physical properties such as melting point and solubility.
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Two Long Hydrocarbon Chains: The molecule possesses two long aliphatic chains, one with 18 carbon atoms (from oleic acid) and the other with 22 carbon atoms (from erucic acid). These long, non-polar chains contribute to its lipophilic nature.
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Two Cis Double Bonds: The presence of a cis double bond in each chain at the 9th and 13th positions, respectively, introduces kinks in the hydrocarbon chains. This affects the packing of the molecules and, consequently, its melting point and fluidity.
Chemical Structure of (Z,Z)-N-Octadec-9-enyldocos-13-enamide
Caption: Chemical structure of (Z,Z)-N-Octadec-9-enyldocos-13-enamide.
Physicochemical Properties
Precise experimental data for (Z,Z)-N-Octadec-9-enyldocos-13-enamide is limited. However, we can predict its properties based on its chemical structure and by drawing comparisons with the well-characterized fatty acid amides, oleamide and erucamide.
| Property | Predicted Value/Characteristic for (Z,Z)-N-Octadec-9-enyldocos-13-enamide | Rationale and Comparison with Related Compounds |
| Molecular Formula | C40H77NO[7] | Derived from the combination of an 18-carbon oleyl group and a 22-carbon erucyl group attached to an amide. |
| Molecular Weight | 588.05 g/mol [7] | Calculated based on the molecular formula. |
| CAS Number | 87075-62-5[7] | A unique identifier for this specific chemical substance. |
| Melting Point | Likely between 70-85°C | Oleamide has a melting point of around 70°C, and erucamide melts at approximately 75-85°C.[4][8] The melting point of the target molecule is expected to be in a similar range, influenced by the long hydrocarbon chains and the presence of the amide group. |
| Boiling Point | High (exact value not readily available) | Long-chain fatty acid amides have high boiling points due to their large molecular weight and intermolecular forces. |
| Density | Expected to be less than 1 g/cm³ | Similar to other lipids and long-chain hydrocarbons. |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | The long, non-polar hydrocarbon chains dominate the molecule's polarity, making it highly lipophilic. Erucamide shows good solubility in non-polar solvents.[8] |
| Thermal Stability | Expected to be high. | Erucamide exhibits good thermal stability, making it suitable for high-temperature applications.[8][9] The long-chain structure of (Z,Z)-N-Octadec-9-enyldocos-13-enamide suggests similar stability. |
| Migration Rate ("Bloom") | Likely slow. | Erucamide has a slower migration rate compared to oleamide.[9] This property is advantageous for applications requiring sustained release of the additive. The large size of N-oleylerucamide would likely result in a slow bloom rate. |
Synthesis and Characterization
Synthetic Pathway
The synthesis of (Z,Z)-N-Octadec-9-enyldocos-13-enamide can be achieved through the amidation of erucic acid with oleylamine or the acylation of erucamide with oleoyl chloride. A common method for synthesizing long-chain fatty acid amides involves the direct reaction of a fatty acid with an amine at elevated temperatures, often in the presence of a catalyst.[10][11]
Proposed Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of (Z,Z)-N-Octadec-9-enyldocos-13-enamide.
Experimental Protocols for Characterization
A. Structural Elucidation
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To confirm the presence of characteristic protons, such as those on the double bonds (alkenyl protons), the protons adjacent to the amide nitrogen, and the terminal methyl groups.
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¹³C NMR: To identify the carbon skeleton, including the carbonyl carbon of the amide, the sp² carbons of the double bonds, and the various sp³ carbons of the aliphatic chains. The chemical shifts will be indicative of an aliphatic chain.[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
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To identify the key functional groups. Expected characteristic peaks include the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C=C stretch of the alkenyl groups.
-
-
Mass Spectrometry (MS):
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To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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B. Purity and Thermal Analysis
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High-Performance Liquid Chromatography (HPLC):
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To assess the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be employed.
-
-
Differential Scanning Calorimetry (DSC):
-
Thermogravimetric Analysis (TGA):
Potential Applications
Based on the known applications of oleamide and erucamide, (Z,Z)-N-Octadec-9-enyldocos-13-enamide is anticipated to have utility in several areas:
-
Polymer Additive: Its structural similarity to erucamide suggests it could function as a highly effective slip agent and anti-blocking agent in polymers like polyethylene and polypropylene.[5][6] The long, flexible chains can migrate to the surface of the polymer, reducing the coefficient of friction.[13] The slow migration rate, a characteristic of erucamide, would provide long-lasting slip properties.[9]
-
Lubricants and Mold Release Agents: The lubricating properties of long-chain fatty acid amides make them suitable for use as lubricants in various industrial processes and as mold release agents in injection molding.[5]
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Biomedical and Pharmaceutical Research: Oleamide is a known bioactive lipid with effects on sleep and neurotransmitter systems.[3][4] The presence of the oleyl moiety in N-oleylerucamide suggests that it could also exhibit biological activity, potentially as a signaling molecule. Further research is warranted to explore its interactions with biological targets such as the cannabinoid receptors or fatty acid amide hydrolase (FAAH), the enzyme that degrades oleamide.[3]
-
Phase Change Materials (PCMs): Long-chain fatty acid amides have been investigated as organic PCMs for thermal energy storage due to their high latent heat of fusion and tunable phase transition temperatures.[10][11] The long aliphatic chains of (Z,Z)-N-Octadec-9-enyldocos-13-enamide make it a candidate for this application.
Conclusion
(Z,Z)-N-Octadec-9-enyldocos-13-enamide is a fascinating molecule that combines the structural features of two important fatty acid amides. While specific experimental data is still emerging, its predicted properties suggest a range of potential applications, from advanced polymer additives to novel bioactive compounds. The experimental protocols outlined in this guide provide a solid framework for the synthesis and comprehensive characterization of this promising molecule, paving the way for future research and development.
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